

"3-Hydroxy-8(Z),11(Z),14(Z)-eicosatrienoic acid CAS number"

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Compound of Interest

Compound Name: 3-Hydroxy-8(Z),11(Z),14(Z)-eicosatrienoic acid

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An In-Depth Technical Guide to **3-Hydroxy-8(Z),11(Z),14(Z)-eicosatrienoic Acid**

Abstract

This technical guide provides a comprehensive overview of **3-Hydroxy-8(Z),11(Z),14(Z)-eicosatrienoic acid**, a hydroxylated derivative of the omega-6 fatty acid dihomo- γ -linolenic acid (DGLA). As a Senior Application Scientist, this document synthesizes current knowledge on its identification, biochemical synthesis, analytical methodologies, and putative biological significance to support researchers and professionals in lipidomics and drug development. We will delve into the causality behind experimental choices, from stereoselective chemical synthesis to high-sensitivity analytical quantification, providing actionable protocols and frameworks for investigation.

Introduction

Lipid mediators, particularly the oxygenated metabolites of polyunsaturated fatty acids (PUFAs) known as oxylipins, are critical signaling molecules in a vast array of physiological and pathophysiological processes. While the metabolites of arachidonic acid (AA) are extensively studied, those derived from other PUFAs like DGLA (cis-8,11,14-Eicosatrienoic Acid) represent a frontier in lipid research.^[1] **3-Hydroxy-8(Z),11(Z),14(Z)-eicosatrienoic acid** (3-HETRE) is one such DGLA metabolite. Its structure, featuring a hydroxyl group at the C-3 position, suggests it may arise from unique metabolic pathways and possess distinct biological activities compared to more common mid-chain hydroxylated eicosanoids. Understanding its

biochemistry is crucial for elucidating its role in cellular signaling and its potential as a biomarker or therapeutic target.

Core Identification and Physicochemical Properties

Precise identification is the cornerstone of biochemical research. The fundamental properties of **3-Hydroxy-8(Z),11(Z),14(Z)-eicosatrienoic acid** are summarized below.

Property	Value	Source
CAS Number	328408-16-8	[2]
Molecular Formula	C ₂₀ H ₃₄ O ₃	[2]
Molecular Weight	322.48 g/mol	[2]
Synonyms	(8Z,11Z,14Z)-3-Hydroxy-8,11,14-eicosatrienoic acid	[2]
Parent Compound	Dihomo-γ-linolenic acid (DGLA); 8(Z),11(Z),14(Z)-Eicosatrienoic acid	[1] [3]

Biosynthesis and Metabolism

The generation of hydroxylated fatty acids is a complex enzymatic process. While the specific pathway for 3-HETRE has not been definitively elucidated, we can infer its biogenesis based on established mechanisms for other PUFA metabolites.[\[4\]](#)[\[5\]](#)[\[6\]](#)

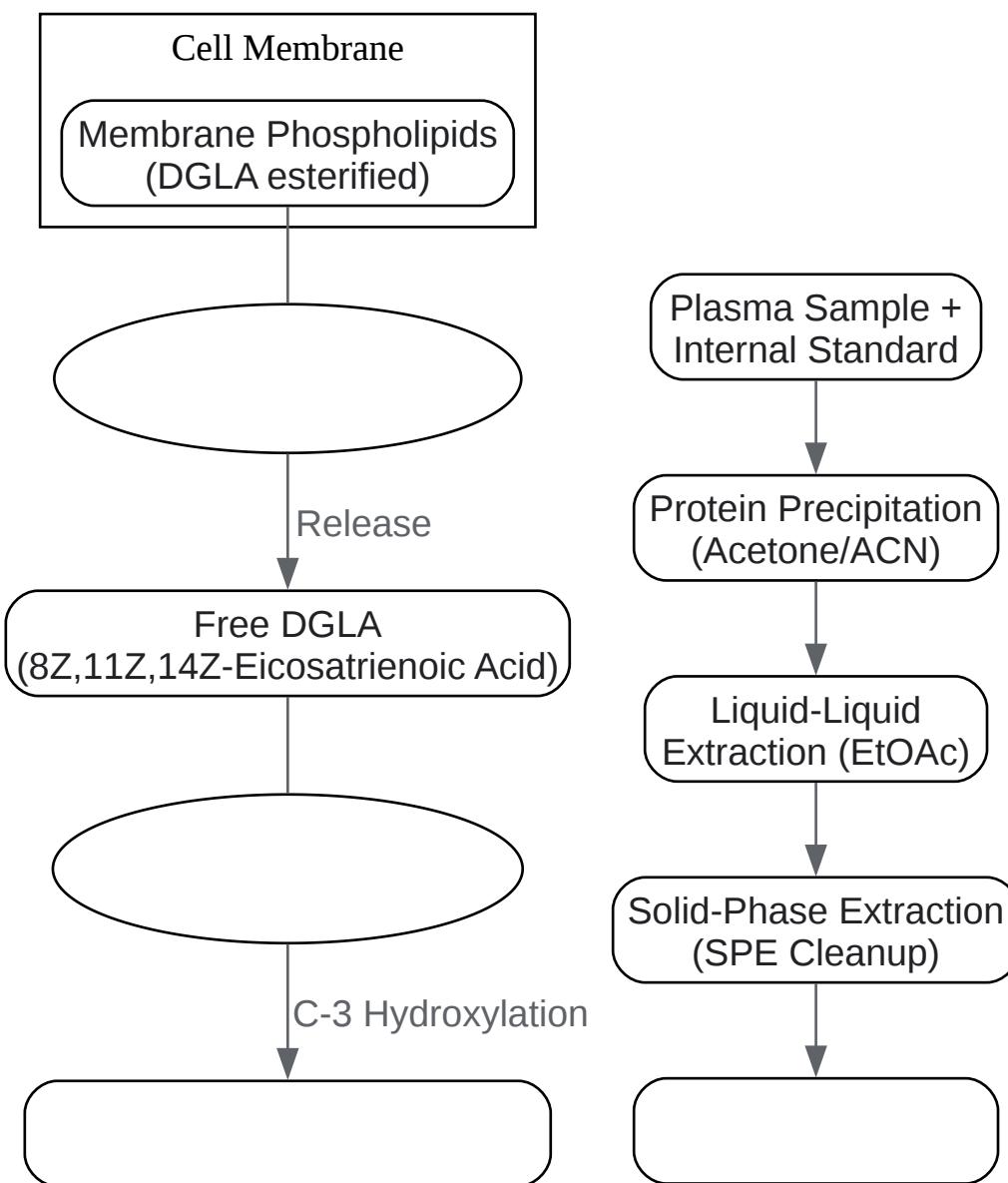
Putative Biosynthetic Pathway

Eicosanoids are typically synthesized via three main enzymatic routes: cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) monooxygenase pathways.[\[5\]](#)[\[7\]](#) The formation of a hydroxyl group at the C-3 position is less common than mid-chain hydroxylation (e.g., at C-5, C-12, C-15) and is often associated with fatty acid β-oxidation or specific CYP-mediated reactions. The most probable pathway for 3-HETRE formation involves the direct hydroxylation of its precursor, DGLA, by a CYP enzyme. CYP450 enzymes are known to hydroxylate fatty acids at various positions, and while ω-hydroxylation is common, other

positions can be targeted depending on the specific CYP isoform present in a given tissue.[\[4\]](#)
[\[8\]](#)

The proposed pathway is as follows:

- Substrate Availability: Dihomo- γ -linolenic acid (DGLA) is released from membrane phospholipids by the action of phospholipase A2 (PLA2).
- Enzymatic Hydroxylation: A specific cytochrome P450 monooxygenase enzyme recognizes DGLA and catalyzes the insertion of a hydroxyl group at the C-3 position, yielding 3-HETRE. The stereochemistry of this reaction (producing either 3(R)-HETRE or 3(S)-HETRE) is enzyme-dependent and critically important for its subsequent biological activity.



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